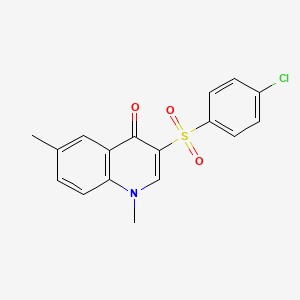

3-(4-Chlorobenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-1,6-dimethylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO3S/c1-11-3-8-15-14(9-11)17(20)16(10-19(15)2)23(21,22)13-6-4-12(18)5-7-13/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBOLXQGZWYGIDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorobenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting with the formation of the quinolinone core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The resulting quinoline is then functionalized with the chlorobenzenesulfonyl group through a sulfonylation reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Major Products Formed:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction can lead to the formation of hydroquinone derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-(4-Chlorobenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one is studied for its potential biological activities. It has shown promise in various assays, including enzyme inhibition and receptor binding studies.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which 3-(4-Chlorobenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Research Implications

- Biological Activity: While biological data are absent for the target compound, sulfonyl-containing quinolinones are often explored for antimicrobial or kinase inhibitory activity due to their polar yet aromatic nature.

- Structure-Activity Relationships (SAR) : The 4-chlorobenzenesulfonyl group may enhance target binding via hydrogen bonding or electrostatic interactions compared to methoxy or alkyl substituents.

Biological Activity

3-(4-Chlorobenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This compound belongs to the class of quinolines, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a chlorobenzenesulfonyl group attached to a dimethyl-dihydroquinoline core, which is essential for its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its potential as an inhibitor of prolyl hydroxylase and other related targets. Prolyl hydroxylases are enzymes that play a critical role in collagen synthesis and are implicated in various diseases, including fibrosis and cancer.

Research indicates that this compound functions primarily as a prolyl hydroxylase inhibitor . This inhibition can lead to increased levels of hypoxia-inducible factor (HIF), which may enhance cellular responses to hypoxic conditions and promote angiogenesis.

In Vitro Studies

In vitro studies have demonstrated the compound's effectiveness against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), SW480 (colon cancer).

- Assays Conducted : MTT assay for cell viability and flow cytometry for cell cycle analysis.

Results showed that the compound exhibited significant antiproliferative effects on these cell lines, with IC50 values indicating strong cytotoxicity.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| A549 | 10 | G2/M phase arrest |

| SW480 | 12 | Apoptosis induction |

Case Studies

A notable study evaluated the compound's effects on tumor growth in vivo using xenograft models. The administration of the compound led to a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis markers and reduced proliferation indices in treated tumors.

Potential Therapeutic Applications

Given its biological activity, this compound shows promise as:

- Anticancer Agent : Due to its ability to induce apoptosis and inhibit tumor growth.

- Fibrosis Treatment : By modulating collagen synthesis through prolyl hydroxylase inhibition.

Q & A

Q. What are the common synthetic routes for synthesizing 3-(4-Chlorobenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Formation of the quinolinone core via cyclization of substituted anilines with diketene or β-keto amides under basic conditions .

- Step 2 : Sulfonylation using 4-chlorobenzenesulfonyl chloride as the sulfonylating agent. Temperature control (0–5°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions .

- Purification : Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Q. How is the compound structurally characterized in academic research?

Key techniques include:

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves the 3D structure, confirming sulfonyl group orientation and dihydroquinoline planarity .

- Spectroscopy :

- ¹H/¹³C NMR : Assigns methyl (δ ~2.5 ppm) and sulfonyl (δ ~125–130 ppm for SO₂) groups.

- IR : Peaks at ~1350 cm⁻¹ (S=O symmetric stretch) and ~1150 cm⁻¹ (asymmetric stretch) confirm sulfonation .

Q. What are the primary pharmacological activities associated with this compound?

Dihydroquinolin-4-one derivatives exhibit:

- Antibacterial activity : Disruption of bacterial membrane integrity or enzyme inhibition (e.g., DNA gyrase) .

- Anti-inflammatory effects : COX-2 inhibition via sulfonyl group interactions .

- Anticancer potential : Apoptosis induction in leukemia (HL-60) and breast cancer (MCF-7) cell lines, with IC₅₀ values typically <10 µM .

Advanced Research Questions

Q. How can reaction yields be optimized during sulfonylation?

- Catalyst screening : Use Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution at the quinolinone C-3 position .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve sulfonyl chloride reactivity but require strict pH control (pH 7–8) to avoid hydrolysis .

- Reaction monitoring : TLC/HPLC tracks intermediate formation; quenching unreacted sulfonyl chloride with ice-water prevents over-sulfonation .

Q. How do structural modifications influence biological activity?

- Sulfonyl group replacement : Substituting 4-chlorobenzenesulfonyl with 4-fluorobenzoyl reduces antibacterial efficacy but enhances anticancer selectivity .

- Methyl group position : 1,6-dimethyl substitution stabilizes the dihydroquinoline ring, improving metabolic stability (e.g., CYP450 resistance) compared to 1,4-dimethyl analogs .

- Data contradiction : Some studies report conflicting IC₅₀ values (e.g., ±2 µM for MCF-7), likely due to assay variability (MTT vs. ATP-based viability tests). Cross-validation using orthogonal assays (e.g., flow cytometry for apoptosis) is recommended .

Q. What computational methods support mechanistic studies of its biological activity?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like COX-2 (PDB ID: 5KIR) or DNA gyrase .

- MD simulations : GROMACS assesses binding stability (>50 ns trajectories) to validate docking poses .

- QSAR models : Hammett σ constants for the sulfonyl group correlate with logP and antibacterial potency (R² >0.85) .

Q. How are crystallization challenges addressed for X-ray studies?

- Solvent screening : High vapor diffusion (e.g., ether into DCM) produces single crystals.

- Twinned data refinement : SHELXL’s TWIN/BASF commands resolve pseudo-merohedral twinning, common in sulfonated heterocycles .

- Thermal parameters : Anisotropic refinement of the sulfonyl group reduces R-factor discrepancies (<5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.